4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with a trifluoromethyl group, a thiazole ring, and a carboxamide group, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Introduction of the Thiazole Ring: The thiazole ring is introduced via cyclization reactions involving appropriate thioamide precursors.
Chlorination and Trifluoromethylation: The chlorination and trifluoromethylation steps are carried out using reagents such as thionyl chloride and trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA gyrase or acetylcholinesterase.
Pathways Involved: It may interfere with pathways related to cell division, signal transduction, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,3-thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.
1,2,4-triazolopyrimidines: Exhibiting antitumor, antimalarial, and anti-inflammatory properties.
Uniqueness
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8ClF3N4OS |
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Molecular Weight |
312.70 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H8ClF3N4OS/c1-17-6(9(11,12)13)4(10)5(16-17)7(18)15-8-14-2-3-19-8/h2-3H2,1H3,(H,14,15,18) |
InChI Key |
KZSBNKCBYZYGPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=NCCS2)Cl)C(F)(F)F |
Origin of Product |
United States |
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